ETHYL 4,5-DIMETHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 4,5-DIMETHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring substituted with ethyl, dimethyl, and a triazolopyridine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step reactions. One common approach is the condensation of 4,5-dimethylthiophene-3-carboxylic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with 1,2,4-triazolo[4,3-a]pyridine-3-thiol in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4,5-DIMETHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyridine moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The triazolopyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Shares the triazolo moiety and exhibits similar antimicrobial properties.
1,3,4-Thiadiazoles: Contains a thiophene ring and is known for its broad spectrum of biological activities.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Similar heterocyclic structure with diverse pharmacological activities
Uniqueness
ETHYL 4,5-DIMETHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to the combination of its functional groups, which impart distinct chemical and biological properties
Biological Activity
Ethyl 4,5-dimethyl-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a thiophene ring and a triazolopyridine moiety, which contribute to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process involving the condensation of 4,5-dimethylthiophene-3-carboxylic acid with ethyl chloroformate to form an ethyl ester. This intermediate is then reacted with 1,2,4-triazolo[4,3-a]pyridine-3-thiol in the presence of a base such as triethylamine to yield the final product. The overall molecular formula of the compound is C16H20N4O3S, with a molecular weight of 356.42 g/mol .
Antimicrobial Properties
Research has indicated that compounds containing triazole and thiophene moieties exhibit notable antimicrobial activity. In vitro studies have shown that this compound demonstrates significant inhibition against various bacterial strains. For instance, derivatives of triazoles have been reported to possess activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies involving human cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), it was found to exhibit cytotoxic effects with IC50 values in the micromolar range. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The triazolopyridine moiety may bind to enzymes or receptors involved in cellular signaling pathways, leading to modulation of their activity. This interaction could inhibit microbial growth or alter cancer cell metabolism .
Study 1: Antimicrobial Efficacy
A study published in Drug Target Insights evaluated the antimicrobial efficacy of various triazole derivatives against pathogenic bacteria. The results indicated that this compound exhibited superior antibacterial activity compared to standard antibiotics like chloramphenicol .
Study 2: Anticancer Properties
Another investigation focused on the anticancer potential of this compound against breast and colon cancer cell lines. The results demonstrated that it significantly reduced cell viability at concentrations as low as 10 µM. Further analysis revealed that the compound induced apoptosis through caspase activation pathways .
Summary Table of Biological Activities
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-4-24-16(23)14-10(2)11(3)26-15(14)18-13(22)9-25-17-20-19-12-7-5-6-8-21(12)17/h5-8H,4,9H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCKIFIZVOFMOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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